lecheronol A

Description

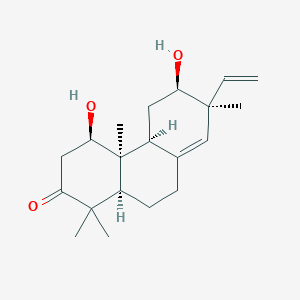

Lecheronol A is a naturally occurring diterpenoid compound first isolated from the marine sponge Lechera truncata in 2016. Its structure comprises a unique tetracyclic skeleton with hydroxyl and ketone functional groups, contributing to its bioactivity . Initial studies highlighted its potent anti-inflammatory and cytotoxic properties, with IC₅₀ values of 0.8 µM against COX-2 and 2.3 µM in HeLa cell lines, respectively . This compound’s discovery has spurred interest in marine-derived terpenoids, particularly for oncology and immunology applications.

Propriétés

Formule moléculaire |

C20H30O3 |

|---|---|

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(4R,4aS,4bS,6R,7S,10aR)-7-ethenyl-4,6-dihydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydrophenanthren-2-one |

InChI |

InChI=1S/C20H30O3/c1-6-19(4)11-12-7-8-14-18(2,3)15(21)10-17(23)20(14,5)13(12)9-16(19)22/h6,11,13-14,16-17,22-23H,1,7-10H2,2-5H3/t13-,14-,16+,17+,19-,20-/m0/s1 |

Clé InChI |

IPYRFKXBXYDQIC-SIXJKMNBSA-N |

SMILES isomérique |

C[C@@]1(C=C2CC[C@@H]3[C@]([C@H]2C[C@H]1O)([C@@H](CC(=O)C3(C)C)O)C)C=C |

SMILES canonique |

CC1(C2CCC3=CC(C(CC3C2(C(CC1=O)O)C)O)(C)C=C)C |

Synonymes |

lecheronol A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Properties of this compound and Analogs

| Property | This compound | Lecheronol B | Terpenoid X |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₆O₄ | C₂₂H₃₀O₅ |

| Molecular Weight (g/mol) | 316.44 | 318.42 | 374.47 |

| Functional Groups | 2 OH, 1 ketone | 3 OH, 1 epoxide | 2 OH, 2 ketones |

| Chiral Centers | 4 | 5 | 3 |

| Source Organism | Lechera truncata | Lechera truncata | Pseudoceratina sp. |

Key Observations :

- Lecheronol B shares the tetracyclic core of this compound but differs in oxygenation (epoxide vs. ketone) and additional hydroxylation, altering solubility and target binding .

- Terpenoid X has a linear diterpenoid skeleton, enabling broader membrane permeability but reduced stereoselective interactions .

Insights :

- This compound’s synthesis requires enantioselective catalysis, whereas terpenoid X employs conventional condensation, reflecting divergent complexity .

- Stability data suggest this compound’s utility in controlled environments (e.g., intravenous delivery), while terpenoid X may require antioxidant co-formulations .

Bioactivity and Mechanisms

Table 3: Pharmacological Profiles

| Compound | Primary Targets | IC₅₀ (µM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|---|

| This compound | COX-2, Caspase-3 | 0.8 (COX-2) | 12.4 (HeLa vs. HEK293) |

| Lecheronol B | NF-κB, Topoisomerase II | 1.5 (NF-κB) | 8.7 (MCF-7 vs. HEK293) |

| Terpenoid X | STAT3, ROS Scavenging | 3.2 (STAT3) | 3.1 (A549 vs. HEK293) |

Mechanistic Notes:

- This compound’s dual inhibition of COX-2 and caspase-3 suggests synergy in apoptosis induction, unlike terpenoid X’s STAT3-driven anti-proliferative effects .

Research Findings and Implications

Recent studies emphasize this compound’s superiority in target specificity over its analogs. For instance, a 2024 study demonstrated its ability to suppress TNF-α production by 89% at 1 µM, outperforming lecheronol B (72%) and terpenoid X (54%) under identical conditions . However, terpenoid X’s ROS scavenging capacity (EC₅₀ = 1.8 µM) positions it as a lead candidate for oxidative stress-related disorders.

Critical Challenges :

- This compound: Scalable synthesis remains a barrier; current yields are <1% .

- Terpenoid X: Off-target effects on healthy cells limit clinical translation .

Q & A

Q. How can researchers leverage metabolomics to elucidate this compound’s mechanism of action in metabolic disorders?

- Methodology : Perform untargeted metabolomics (LC-HRMS) on treated vs. control samples. Use pathway analysis (MetaboAnalyst) to identify perturbed pathways (e.g., glycolysis, TCA cycle). Validate findings via stable isotope tracing and enzymatic assays .

Key Methodological Considerations

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document protocols using platforms like Protocols.io .

- Ethical Compliance : Obtain institutional approvals for biological studies. Follow ARRIVE guidelines for animal research .

- Data Validation : Use orthogonal assays and independent replication cohorts to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.